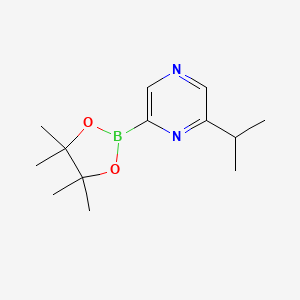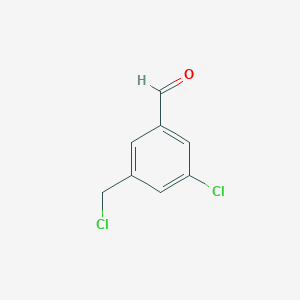
3-Chloro-5-(chloromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(chloromethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a chloromethyl group at the fifth position. This compound is a pale yellow liquid with a density of approximately 1.200 g/cm³ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-5-(chloromethyl)benzaldehyde can be synthesized through various methods. One common synthetic route involves the chlorination of 3-methylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(chloromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-5-(chloromethyl)benzoic acid.
Reduction: 3-Chloro-5-(chloromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-5-(chloromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(chloromethyl)benzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde and chloromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, which lacks the chlorine and chloromethyl substitutions.
3-Chlorobenzaldehyde: Similar structure but lacks the chloromethyl group.
5-(Chloromethyl)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a chlorine atom at the second position.
Uniqueness
3-Chloro-5-(chloromethyl)benzaldehyde is unique due to the presence of both chlorine and chloromethyl groups on the benzene ring. This dual substitution pattern imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various organic compounds .
Propiedades
Fórmula molecular |
C8H6Cl2O |
|---|---|
Peso molecular |
189.04 g/mol |
Nombre IUPAC |
3-chloro-5-(chloromethyl)benzaldehyde |
InChI |
InChI=1S/C8H6Cl2O/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2 |
Clave InChI |
YSCPVZDXUBPJOH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C=O)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


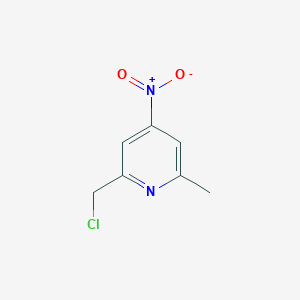
![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)
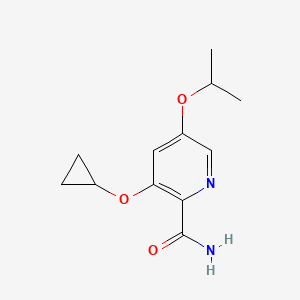
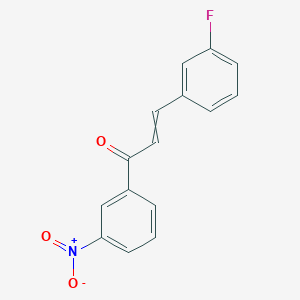
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
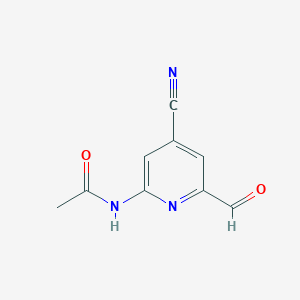
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)




